molecular formula CaOW B14708686 Calcium tungsten oxid CAS No. 14913-80-5

Calcium tungsten oxid

Cat. No.: B14708686
CAS No.: 14913-80-5
M. Wt: 239.92 g/mol
InChI Key: WDHFKFCRZIUOGG-UHFFFAOYSA-N
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Description

Calcium tungsten oxide (CaWO₄), commonly known as calcium tungstate, is a white crystalline solid with the chemical formula CaWO₄. It is notable for its scheelite-type crystal structure and diverse applications in catalysis, biomaterials, and industrial processes . Key properties include:

  • Radiopacity: Used as a radiopacifier in dental cements (e.g., MTA Repair HP) to enhance X-ray visibility while maintaining biocompatibility .
  • Catalytic Activity: Acts as a precursor for tungsten oxide (WO₃) nanoparticles, which exhibit photocatalytic and electrochemical catalytic properties .
  • Luminescence: Functions as a luminophore in lighting technology and imaging applications .

Properties

CAS No.

14913-80-5

Molecular Formula

CaOW

Molecular Weight

239.92 g/mol

InChI

InChI=1S/Ca.O.W

InChI Key

WDHFKFCRZIUOGG-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Ca]

Origin of Product

United States

Preparation Methods

Metathetic Synthesis via Double Decomposition

Metathetic synthesis, or double decomposition, is a classical method for preparing calcium tungstate. This approach involves reacting a water-soluble calcium salt with a tungstate salt under controlled conditions to precipitate CaWO₄. The process is rooted in the metathesis reaction:

$$
\text{CaCl}2 + \text{Na}2\text{WO}4 \rightarrow \text{CaWO}4 \downarrow + 2\text{NaCl}
$$

Procedure and Parameters

In a typical synthesis, calcium chloride (CaCl₂) and sodium tungstate (Na₂WO₄) are dissolved in deionized water at room temperature. The solutions are mixed under vigorous stirring, leading to the immediate formation of a white precipitate. The product is filtered, washed repeatedly to remove residual ions, and dried at 80–100°C. This method is favored for its simplicity and scalability, making it suitable for industrial production.

Key Advantages:
  • Cost-effectiveness : Utilizes readily available precursors.
  • High yield : Achieves near-quantitative precipitation under optimal conditions.
  • Purity : Minimizes impurities with thorough washing.
Limitations:
  • Particle size control : Often produces micron-scale particles, limiting utility in nanoscale applications.
  • Morphological irregularity : Particles may exhibit agglomeration without surfactants.

Hydrothermal Synthesis for Nanostructured CaWO₄

Hydrothermal synthesis enables the preparation of nanostructured calcium tungstate with controlled morphology and enhanced reactivity. This method involves crystallizing CaWO₄ from aqueous precursors at elevated temperatures and pressures in a sealed autoclave.

Procedure and Parameters

A standard protocol involves dissolving calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) in deionized water. The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to 160–200°C for 12–24 hours. The resulting product is centrifuged, washed, and dried.

Key Advantages:
  • Nanoscale control : Produces particles with diameters as small as 10–50 nm.
  • Crystalline quality : Yields single-phase CaWO₄ with high crystallinity.
  • Doping compatibility : Facilitates incorporation of rare-earth ions (e.g., dysprosium) for tailored electronic properties.
Limitations:
  • Energy intensity : Requires prolonged heating at high temperatures.
  • Cost : Specialized equipment (autoclaves) increases operational expenses.

Comparative Analysis of Synthesis Methods

The choice of synthesis method profoundly impacts the physicochemical properties of CaWO₄. Below is a comparative analysis based on experimental data from the literature:

Parameter Metathetic Synthesis Hydrothermal Synthesis
Precursors CaCl₂, Na₂WO₄ Ca(NO₃)₂, Na₂WO₄
Temperature 25°C (ambient) 160–200°C
Reaction Time 1–2 hours 12–24 hours
Particle Size 1–5 μm 10–50 nm
Crystallinity Moderate High
Energy Consumption Low High
Scalability Industrial-scale feasible Limited to lab-scale batches

Advanced Modifications and Doping Strategies

Recent advances focus on modifying CaWO₄ to enhance its functional properties. For instance, dysprosium (Dy³⁺)-doped CaWO₄ synthesized via hydrothermal methods exhibits improved electrochemical performance, making it suitable for supercapacitor electrodes. The doping process involves adding dysprosium nitrate to the precursor solution, followed by the standard hydrothermal protocol.

Mechanism of Dysprosium Incorporation

Dysprosium ions replace calcium sites in the CaWO₄ lattice, as confirmed by X-ray diffraction (XRD) peak shifts. This substitution introduces defect states that enhance charge storage capacity:

$$
\text{Ca}{1-x}\text{Dy}x\text{WO}_4 \quad (0 \leq x \leq 0.1) $$

Chemical Reactions Analysis

Decomposition and Reduction

Calcium tungsten oxide undergoes decomposition under high-temperature reduction. When heated with hydrogen gas (H₂) at 800–1200°C, it forms tungsten metal (W) and calcium oxide (CaO):

CaWO4+3H2W+CaO+2H2O\text{CaWO}_4 + 3\text{H}_2 \rightarrow \text{W} + \text{CaO} + 2\text{H}_2\text{O}
This reaction is critical for extracting tungsten from scheelite (natural CaWO₄) .

Hydrogen Spillover

In catalytic applications, CaWO₄ interacts with hydrogen via spillover mechanisms. Platinum (Pt) clusters facilitate H₂ dissociation and migration to the CaWO₄ surface, forming hydroxyl (−OH) and adsorbed water (H₂Oₐᵈₛ) species . At elevated temperatures (400°C), water desorption and reverse spillover occur, leading to surface reoxidation and bulk reduction of tungsten (W⁵⁺ → W⁴⁺) .

Organic Oxidation

CaWO₄ acts as a catalyst in oxidation reactions, such as toluene oxidation, through the Mars-van Krevelen mechanism. Oxygen mobility in the lattice facilitates redox cycles, with surface oxygen species reacting with hydrocarbons .

Solubility and Speciation

In aqueous solutions, CaWO₄ dissolves via acid-base reactions:

  • Acidic Conditions :
    CaWO4+2H+Ca2++H2WO4\text{CaWO}_4 + 2\text{H}^+ \rightarrow \text{Ca}^{2+} + \text{H}_2\text{WO}_4
    Tungstic acid (H₂WO₄) forms, which dissociates further .

  • Alkaline Conditions :
    CaWO4+OHCaOH++WO42\text{CaWO}_4 + \text{OH}^- \rightarrow \text{CaOH}^+ + \text{WO}_4^{2-}
    Tungstate ions (WO₄²⁻) dominate, influenced by Na⁺ or Cl⁻ activity .

Research Findings

  • Temperature-Dependent Behavior : Hydrogen spillover on CaWO₄ shifts from surface reduction (room temperature) to bulk diffusion (400°C) .

  • Oxygen Mobility : Higher oxygen mobility correlates with enhanced catalytic activity in oxidation reactions .

  • Synthesis Optimization : Microwave methods enable rapid, uniform CaWO₄ crystallization compared to polymeric precursors .

Scientific Research Applications

Calcium tungstate (CaWO4) possesses a scheelite structure and exhibits excellent optical properties and high chemical stability . Consequently, it is applicable in various fields, including serving as a host for rare earth ions to create phosphors with strong luminescence intensity .

Scientific Applications

Luminescent Material Calcium tungstate can be doped with rare earth ions like terbium (Tb3+) and europium (Eu3+) to function as a light-emitting material .

  • Doping with Terbium (Tb3+) : Produces green light emission at wavelengths of 488, 545, 585, and 620 nm .
  • Doping with Europium (Eu3+) : Produces red light emission at wavelengths of 592, 614, 651, and 699 nm .
  • Undoped Calcium Tungstate : Exhibits a broad luminescence range from 300 to 600 nm, with a blue emission and a central peak at 420 nm .

These luminescence properties make calcium tungstate useful in:

  • X-ray augmentation screens
  • Fluorescent lamps
  • Light emitting diodes
  • Scintillators
  • Field emission displays
  • White LEDs
  • Anti-counterfeiting applications, where the phosphor is used in an ink that is identifiable under UV light .

Other Applications

  • Fluorescent Paint : Calcium tungstate can be utilized as a fluorescent paint .
  • Photography : It can be used in photography, specifically in masks .
  • Medicine : Applications in medicine are also noted .
  • X-ray Photographs : Calcium tungstate is suitable for X-ray photography .
  • Sunlight Applications : It can be used in applications related to sunlight .

Mechanism of Action

The mechanism of action of calcium tungsten oxide involves its interaction with light and other electromagnetic radiation. The compound absorbs high-energy radiation and re-emits it as visible light, making it useful in imaging and detection applications. The molecular targets and pathways involved include the excitation of electrons in the tungsten atoms, leading to the emission of light.

Comparison with Similar Compounds

Molybdenum Oxide (MoO₃)

Property Calcium Tungsten Oxide (CaWO₄) Molybdenum Oxide (MoO₃)
Acid Type Neutral oxide Brønsted acid
Catalytic Efficiency Indirect (via WO₃ derivatives) Direct; achieves 68.51% FAME conversion in biodiesel production
Industrial Use Radiopacifier, nanomaterials Petrochemical catalysis

Key Difference : MoO₃ is preferred in acid-catalyzed reactions due to its inherent Brønsted acidity, whereas CaWO₄ requires chemical modification (e.g., conversion to WO₃) for catalytic applications .

Tungsten Trioxide (WO₃)

Property Calcium Tungsten Oxide (CaWO₄) Tungsten Trioxide (WO₃)
Crystal Phase Scheelite (tetragonal) Monoclinic/Hexagonal
Photocatalysis Low activity High activity; hexagonal WO₃ achieves >30% degradation efficiency
Synthesis Derived from sludge or alkoxide precursors Produced via thermal decomposition of ammonium tungstate

Key Difference : WO₃ exhibits superior photocatalytic performance due to its direct semiconductor properties, while CaWO₄ primarily serves as a precursor or additive .

Barium Calcium Tungsten Oxide (Ba₂CaWO₆)

Property Calcium Tungsten Oxide (CaWO₄) Barium Calcium Tungsten Oxide (Ba₂CaWO₆)
Structure Simple scheelite Perovskite-type
Luminescence Blue emission Tunable phosphor properties
Thermal Stability Stable up to 1000°C Higher stability; suitable for LED applications

Key Difference : Ba₂CaWO₆’s perovskite structure allows for tailored luminescent properties, making it more versatile in optoelectronics compared to CaWO₄ .

Calcium Oxide (CaO)

Property Calcium Tungsten Oxide (CaWO₄) Calcium Oxide (CaO)
Basicity Neutral Strongly basic
Biocompatibility High; promotes biomineralization Moderate; can cause cytotoxicity at high concentrations
Catalytic Role Supports acid-base bifunctionality in composites Direct base catalyst in transesterification

Key Difference : CaO’s strong basicity limits its use in acidic environments, whereas CaWO₄’s neutrality enhances compatibility in biomedical settings .

Bismuth Oxide (Bi₂O₃)

Property Calcium Tungsten Oxide (CaWO₄) Bismuth Oxide (Bi₂O₃)
Radiopacity High; non-cytotoxic High but cytotoxic
Cell Viability >90% in MTA Repair HP <70% in cell cultures
Applications Dental cements, nanomaterials Limited due to toxicity

Key Difference : CaWO₄ replaces Bi₂O₃ in modern biomaterials due to its superior biocompatibility and comparable radiopacity .

Q & A

Q. What are the established methods for synthesizing high-purity calcium tungstate (CaWO₄) from industrial waste?

Calcium tungstate can be synthesized from tungsten sludge via a multi-step process:

  • Roasting : Mix sludge with sodium carbonate (Na₂CO₃) and roast at elevated temperatures to convert tungsten into water-soluble tungstate ions (WO₄²⁻).
  • Leaching : Extract tungstate ions using alkaline solutions (e.g., NaOH).
  • Precipitation : Add calcium chloride (CaCl₂) to precipitate CaWO₄.
  • Purification : Treat CaWO₄ with concentrated HCl (pH 1.5–2.0) to yield pure tungstic acid (H₂WO₄), which can be calcined to CaWO₄ .
  • Key reagents : Na₂CO₃, CaCl₂, HCl. Critical parameters : pH control during precipitation and acid treatment .

Q. How can researchers characterize the purity and crystallinity of CaWO₄?

  • X-ray diffraction (XRD) : Confirm crystal structure and phase purity by matching peaks to reference patterns (e.g., JCPDS card 77-2016).
  • Spectroscopy : Use FTIR to identify WO₄²⁻ vibrational modes (~800–900 cm⁻¹) and UV-Vis for bandgap analysis (~4.0–5.2 eV).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate content.
  • ICP-OES/EDX : Quantify elemental composition and detect impurities .

Q. What factors influence the chemical stability of CaWO₄ in acidic environments?

CaWO₄ reacts with strong acids (e.g., HCl) via substitution: CaWO4+2HClCaCl2+H2WO4\text{CaWO}_4 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{WO}_4

  • Reaction kinetics : Rate depends on acid concentration, temperature, and particle size.
  • Stability limits : Dissolution is negligible below pH 3. For long-term stability, avoid prolonged exposure to pH < 2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments of CaWO₄ derived from alternative synthesis routes?

  • Challenge : Traditional gravimetric methods may underestimate impurities (e.g., unreacted CaO or WO₃).
  • Cross-validation : Combine XRD with Rietveld refinement to quantify phase fractions and ICP-MS for trace metal analysis.
  • Acid-insoluble residues : Use HF digestion (with safety precautions) to detect silica or refractory impurities .

Q. What strategies optimize the synthesis of nanostructured CaWO₄ for enhanced functional properties?

  • Template-assisted synthesis : Use mesoporous silica or surfactants to control particle size (e.g., <50 nm).
  • Hydrothermal methods : Higher crystallinity and reduced agglomeration at 150–200°C for 12–24 hours.
  • Doping : Introduce rare-earth ions (e.g., Eu³⁺) during precipitation to modify luminescence or catalytic activity .

Q. What mechanistic insights explain the variability in substitution reactions of CaWO₄ with organic ligands?

  • Ligand exchange : WO₄²⁻ reacts with chelating agents (e.g., EDTA) under acidic conditions, forming soluble complexes.
  • Kinetic studies : Use stopped-flow spectroscopy to monitor real-time ligand binding. Activation energy (Eₐ) typically ranges 40–60 kJ/mol.
  • Surface reactivity : Atomic-level defects (e.g., oxygen vacancies) enhance ligand adsorption .

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